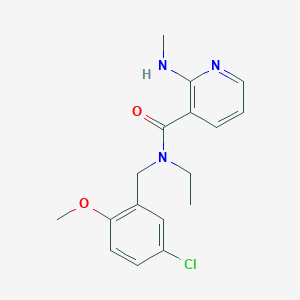
N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide, also known as CME-1, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CME-1 is a nicotinamide derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory and anti-cancer properties. In one study, N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines in macrophages and inhibit the activation of NF-κB, a transcription factor involved in inflammation.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide is not yet fully understood. However, it has been suggested that N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide may act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), enzymes involved in inflammation. In addition, N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide has been found to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been found to have low toxicity and can be used at high concentrations without adverse effects. However, one limitation of N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide is that its mechanism of action is not yet fully understood, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide. One possible direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and anti-cancer properties. Additionally, the development of more potent analogs of N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide may lead to the discovery of new therapeutic agents. Further studies are needed to fully explore the potential of N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide in the field of medicine.
Conclusion:
In conclusion, N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide is a novel compound that has shown potential therapeutic applications in various scientific research studies. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new therapeutic agents. Although its mechanism of action is not yet fully understood, further studies are needed to fully explore its potential in the field of medicine.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-chloro-2-methoxybenzyl chloride with N-ethyl-N-methyl-2-nicotinamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-N-ethyl-2-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-4-21(11-12-10-13(18)7-8-15(12)23-3)17(22)14-6-5-9-20-16(14)19-2/h5-10H,4,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALZADVMMZIPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)OC)C(=O)C2=C(N=CC=C2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5903893.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B5903898.png)
![methyl 6-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B5903901.png)
![N-(1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5903906.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5903907.png)
![2-{[benzyl(3-hydroxy-2-methylpropyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B5903922.png)
![N-1-adamantyl-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]malonamide](/img/structure/B5903928.png)
![N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)
![N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B5903953.png)
![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5903959.png)
![1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide](/img/structure/B5903961.png)
![2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)